molecular formula C12H16N2O2 B5058570 N-butyl-N'-phenylethanediamide

N-butyl-N'-phenylethanediamide

Cat. No.: B5058570
M. Wt: 220.27 g/mol
InChI Key: MRHKKYHZHICHIC-UHFFFAOYSA-N
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Description

N-Butyl-N'-phenylethanediamide is an ethanediamide derivative characterized by a central ethylenediamine backbone with a butyl group (-C₄H₉) on one nitrogen and a phenyl group (-C₆H₅) on the other. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the butyl chain and aromatic stability from the phenyl group.

Properties

IUPAC Name

N-butyl-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-3-9-13-11(15)12(16)14-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHKKYHZHICHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-N’-phenylethanediamide can be synthesized through several methods. One common approach involves the reaction of butylamine with phenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-butyl-N’-phenylethanediamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency, and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-phenylethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: N-butyl-N’-phenylethanediamide can participate in nucleophilic substitution reactions, where the butyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Corresponding amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted ethanediamides depending on the reagents used.

Scientific Research Applications

N-butyl-N’-phenylethanediamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: N-butyl-N’-phenylethanediamide is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-butyl-N’-phenylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-Hydroxy-1,1-Bis(hydroxymethyl)ethyl]-N'-Phenylethanediamide (CAS 61206-72-2)

Structural Differences : This compound replaces the butyl group with a 2-hydroxy-1,1-bis(hydroxymethyl)ethyl substituent, introducing hydroxyl and hydroxymethyl groups.
Properties and Applications :

  • Solubility : Enhanced polarity due to hydroxyl groups likely increases water solubility compared to the butyl analog.
  • Applications: Limited to research due to discontinuation, possibly explored for hydrophilic applications. Reference:

N,N'-Diacetyl-1,4-Phenylenediamine (CAS 140-50-1)

Structural Differences : Features acetyl (-COCH₃) groups on both nitrogens of a phenylenediamine backbone instead of butyl and phenyl substituents.
Properties and Applications :

  • Solubility : Moderate solubility in polar solvents due to acetyl groups.
  • Applications : Primarily used in laboratory research, particularly in dye synthesis or polymer chemistry.
    Reference :

N-Butyl-N'-(3,4-Dichlorophenyl)-N-Methyl-Urea (EPA Reference ID 748962)

Structural Differences : A urea derivative with butyl and 3,4-dichlorophenyl groups. Urea’s carbonyl group replaces the ethanediamide’s amide bonds.
Properties and Applications :

  • Solubility : Lower solubility in water due to the hydrophobic dichlorophenyl group.
  • Stability : High stability, suitable for agricultural use.
  • Applications : Registered as Neburon, a herbicide targeting broadleaf weeds.
    Reference :

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/Functional Groups Solubility Stability Applications
N-Butyl-N'-phenylethanediamide Butyl, Phenyl (Ethanediamide) Moderate Presumed stable Research, synthesis
N-[2-hydroxy...]phenylethanediamide (CAS 61206-72-2) Hydroxy, Hydroxymethyl (Ethanediamide) High Discontinued Discontinued research
N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1) Acetyl (Ethanediamide) Moderate Stable Lab research (non-pharma)
N-Butyl-N'-(3,4-dichlorophenyl)-N-methyl-urea Butyl, Dichlorophenyl (Urea) Low High Herbicide (Neburon)

Research Findings and Key Insights

  • Substituent Effects: Alkyl chains (e.g., butyl) enhance lipophilicity, favoring non-polar applications, while hydroxyl groups improve solubility for hydrophilic uses . Aromatic substituents (phenyl, dichlorophenyl) contribute to stability but may reduce biodegradability .
  • Functional Group Impact :
    • Ureas (e.g., Neburon) exhibit stronger hydrogen-bonding capacity than ethanediamides, influencing their biological activity .
    • Acetylated ethanediamides balance solubility and stability, making them suitable for lab-scale reactions .

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